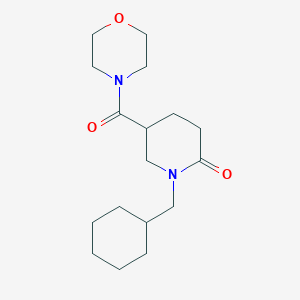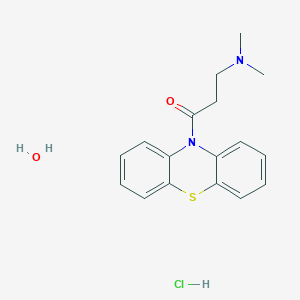
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone, also known as CXMCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXMCP belongs to the class of piperidinone derivatives and is known for its unique chemical structure, which makes it an attractive target for drug discovery.
作用机制
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. This binding prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as an inhibitor of MAO-B. Increased levels of dopamine in the brain can lead to improved motor function and reduced symptoms of Parkinson's disease. This compound has also been shown to have neuroprotective effects and may help prevent the degeneration of dopaminergic neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone in lab experiments is its potency as an inhibitor of MAO-B. This makes it a valuable tool for studying the role of dopamine in various diseases and for developing new treatments. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its availability for lab experiments.
未来方向
There are several future directions for research on 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone. One area of interest is its potential as a treatment for Alzheimer's disease, as studies have shown that it may help prevent the formation of beta-amyloid plaques in the brain. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop new drugs based on its structure and mechanism of action.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery, and its potency as an inhibitor of MAO-B has made it a valuable tool for studying the role of dopamine in various diseases. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its structure and mechanism of action.
合成方法
The synthesis of 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of cyclohexanone with piperidine in the presence of a catalyst to form the intermediate compound, 1-(cyclohexylmethyl)piperidine-2,6-dione. This intermediate is then reacted with morpholine and a carbonylating agent to form this compound.
科学研究应用
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. One of the most significant applications of this compound is its role as a potent inhibitor of the enzyme, monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can help alleviate the symptoms of Parkinson's disease.
属性
IUPAC Name |
1-(cyclohexylmethyl)-5-(morpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c20-16-7-6-15(17(21)18-8-10-22-11-9-18)13-19(16)12-14-4-2-1-3-5-14/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNDWQYAQGPEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B6026815.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)
![2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026846.png)

![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)

![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)